3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide
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Description
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C23H16ClFN2O5S and its molecular weight is 486.9. The purity is usually 95%.
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Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H16ClFN2O5S, with a molecular weight of approximately 486.9 g/mol. The structural features include a quinoline core, a sulfonyl group, and a fluorobenzyl moiety, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C23H16ClFN2O5S |
Molecular Weight | 486.9 g/mol |
IUPAC Name | This compound |
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antibacterial properties. The compound has been evaluated against several bacterial strains:
- Moderate to Strong Activity : Demonstrated effectiveness against Salmonella typhi and Bacillus subtilis.
- Weak to Moderate Activity : Limited effectiveness against other strains tested, suggesting specificity in its antibacterial action .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : It has demonstrated strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
- Urease Inhibition : The compound also exhibited significant urease inhibition, which is relevant in the treatment of urinary tract infections and other related disorders .
Docking Studies
Molecular docking studies have elucidated the interaction mechanisms of the compound with various biological targets:
- Binding Affinity : The compound's interactions with amino acids in target proteins suggest a high binding affinity, which may correlate with its biological efficacy.
- Bovine Serum Albumin (BSA) Binding : Studies show that the compound binds effectively to BSA, indicating potential for pharmacokinetic applications .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives based on the quinoline scaffold and evaluated their antibacterial and enzyme inhibitory activities. The results indicated that modifications to the structure could enhance biological activity significantly .
- Pharmacological Potential : Another research effort highlighted the anti-inflammatory and anticancer activities associated with similar quinoline derivatives, reinforcing the therapeutic potential of this class of compounds .
- Comparative Analysis : A comparative study assessed various quinoline derivatives, finding that those with sulfonamide groups exhibited superior antibacterial and enzyme inhibition profiles compared to those without such modifications .
Properties
CAS No. |
892738-72-6 |
---|---|
Molecular Formula |
C23H16ClFN2O5S |
Molecular Weight |
486.9 |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C23H16ClFN2O5S/c24-15-4-8-17(9-5-15)33(31,32)21-20(28)18-10-3-14(11-19(18)27-23(21)30)22(29)26-12-13-1-6-16(25)7-2-13/h1-11H,12H2,(H,26,29)(H2,27,28,30) |
InChI Key |
UPXXGGMXIPLGPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O)F |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.